Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV)

Description

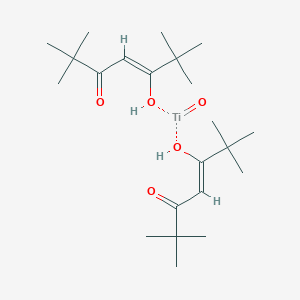

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), also known as [OTi(TMHD)₂], is a titanium(IV) coordination complex with the molecular formula C₂₂H₃₈O₅Ti and a molecular weight of 430.40 g/mol . Its CAS registry number is 152248-67-4, and it typically exists as an off-white to white crystalline powder with a melting point of 120–124°C . The compound is characterized by a central oxotitanium(IV) ion coordinated by two 2,2,6,6-tetramethyl-3,5-heptanedionato (TMHD⁻) ligands, forming a stable octahedral geometry.

Properties

CAS No. |

152248-67-4 |

|---|---|

Molecular Formula |

C22H40O5Ti |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium |

InChI |

InChI=1S/2C11H20O2.O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/b2*8-7-;; |

InChI Key |

XIKXPWMOEGTKNT-ZJCTYWPYSA-N |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Ti] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

In a standard procedure, Ti(OⁱPr)₄ is combined with TMHD in a 1:2 molar ratio to ensure complete substitution of the isopropoxide ligands. The reaction is conducted in a mixed solvent system of tetrahydrofuran (THF) and isopropanol (iPrOH) at room temperature under an inert argon atmosphere. The use of THF enhances ligand solubility, while iPrOH moderates reaction kinetics to prevent uncontrolled precipitation.

Key Parameters:

Crystallization and Purification

After the reaction, the solution is concentrated by slow evaporation under argon, yielding crystalline TiO(TMHD)₂ within 3–5 days. The product is isolated via filtration and washed with cold hexane to remove residual ligands and solvents. Typical yields range from 70% to 85%, depending on the purity of the starting materials.

Alternative Routes Using Titanium Chloride Precursors

While less common, titanium chloride precursors such as TiCl₄ or [TiCl₂(TMHD)₂] can serve as starting materials. These routes are advantageous for introducing specific coordination geometries or modifying electronic properties.

Chloride Ligand Displacement

In one protocol, [TiCl₂(TMHD)₂] (CAS 53293-32-6) undergoes hydrolysis in the presence of a mild base (e.g., NaHCO₃) to replace chloride ligands with oxo groups. The reaction proceeds via the following stoichiometry:

Conditions:

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to 5°C (to control HCl evolution)

This method requires rigorous moisture exclusion to prevent over-hydrolysis, which could lead to titanium oxide byproducts.

Mechanochemical Synthesis

Emerging approaches employ solvent-free mechanochemical grinding to synthesize TiO(TMHD)₂. Titanium isopropoxide and TMHD are combined in a ball mill with a 1:2 molar ratio and ground at 30 Hz for 2 hours. This method reduces solvent waste and achieves yields comparable to solution-phase synthesis (~78%).

Characterization and Quality Control

Spectroscopic Analysis

Thermal Properties

Challenges and Optimization Strategies

Ligand Purity

Impurities in TMHD (e.g., residual acids) can lead to incomplete substitution. Recrystallization of TMHD from hexane/ethyl acetate (9:1) before use improves reaction efficiency.

Moisture Sensitivity

Titanium precursors are highly moisture-sensitive. Strict adherence to Schlenk techniques or glovebox protocols is essential to prevent hydrolysis.

Industrial-Scale Production

Commercial manufacturers (e.g., American Elements, Cymit Quimica) utilize continuous flow reactors to produce TiO(TMHD)₂ at scale. Key process parameters include:

Recent Advances

Recent studies explore microwave-assisted synthesis, reducing reaction times to <1 hour with 85% yields . Additionally, electrochemical methods using titanium anodes and TMHD electrolytes show promise for sustainable production.

Chemical Reactions Analysis

Thermal Decomposition and Thin-Film Deposition

OTi(TMHD)₂ undergoes controlled thermal decomposition to form titanium oxide (TiO₂) thin films. This reaction is critical for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.

Key studies highlight its low decomposition temperature compared to other titanium precursors, enabling energy-efficient fabrication of photocatalytic and dielectric films .

Hydrolysis and Sol-Gel Chemistry

The compound reacts with water or alcohols to form titanium-oxo clusters, though its bulky ligands limit rapid hydrolysis.

Reaction Pathway :

-

Controlled hydrolysis in non-polar solvents produces mesoporous TiO₂ structures with surface areas >150 m²/g .

-

Methanolysis yields soluble intermediates for sol-gel coatings, though ligand stability reduces compared to smaller β-diketonates .

Ligand Exchange Reactions

The TMHD ligands can be displaced by stronger-field ligands, enabling modular synthesis of hybrid titanium complexes.

Example :

(acac = acetylacetonate)

-

Kinetics : Ligand substitution occurs slowly at room temperature but accelerates under reflux (Δ >80°C) .

-

Product Stability : Mixed-ligand complexes show enhanced solubility in polar aprotic solvents .

Photochemical Reactivity

UV irradiation induces ligand-to-metal charge transfer (LMCT), generating reactive titanium species for photocatalysis:

-

Applications : Degradation of organic pollutants under UV light .

-

Limitations : Rapid recombination of photogenerated charges reduces quantum yield compared to TiO₂ nanoparticles .

Stability and Compatibility Data

| Parameter | Value | Source |

|---|---|---|

| Thermal stability | Up to 250°C (N₂ atmosphere) | |

| Solubility | Chloroform, THF, toluene | |

| Hydrolytic sensitivity | Low (stable at RH <30%) |

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other titanium complexes and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.

Industry: It is used in the production of advanced materials, including coatings and thin films, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) exerts its effects involves the coordination of the titanium center with various ligands. The oxo group and the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands play a crucial role in stabilizing the titanium center and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Key Properties:

- Purity : ≥95% (commercial grade) .

- Reactivity : Functions as a catalyst in organic and polymerization reactions due to its Lewis acidic titanium center .

- Safety: Classified as non-flammable and non-hazardous under normal handling conditions.

Comparison with Similar Compounds

The TMHD ligand forms stable complexes with various metals, enabling comparisons based on metal oxidation state, ligand count, and applications. Below is a detailed analysis of structurally related compounds:

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)

- Formula : Pd(C₁₁H₁₉O₂)₂

- CAS Number : 15214-66-1 .

- Applications : High catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to palladium’s redox versatility .

- Key Differences :

- Metal Center : Palladium(II) vs. titanium(IV).

- Electron Configuration : Pd(II) complexes are more electron-rich, favoring oxidative addition steps in catalysis.

Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)

- Formula : Ce(C₁₁H₁₉O₂)₄

- Coordination Geometry : Likely square antiprismatic due to cerium(IV)’s larger ionic radius .

- Applications: Potential use in materials science for cerium oxide precursors.

- Key Differences :

- Ligand Count : Four TMHD ligands vs. two in [OTi(TMHD)₂].

- Metal Properties : Ce(IV) exhibits stronger oxidizing tendencies compared to Ti(IV).

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)

- Formula : Cu(C₁₁H₁₉O₂)₂

- Thermal Stability : Demonstrated high thermostability in studies, with decomposition temperatures exceeding 300°C .

- Key Differences :

- Metal Center : Copper(II) vs. titanium(IV).

- Electronic Structure : Cu(II) complexes are paramagnetic, whereas Ti(IV) complexes are diamagnetic.

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)

- Formula : Y(C₁₁H₁₉O₂)₃

- Molecular Weight : ~650 g/mol (estimated) .

- Applications : Used in rare-earth chemistry and high-temperature processes.

- Key Differences :

- Ligand Count : Three TMHD ligands vs. two in [OTi(TMHD)₂].

- Metal Size : Yttrium(III) has a larger ionic radius than Ti(IV), influencing solubility and coordination flexibility.

Comparative Data Table

| Compound Name | Metal (Oxidation State) | Ligand Count | Molecular Weight (g/mol) | Melting Point (°C) | Stability | Applications |

|---|---|---|---|---|---|---|

| [OTi(TMHD)₂] | Ti(IV) | 2 | 430.40 | 120–124 | Air-stable | Catalysis, Polymerization |

| [Ti(TMHD)₃] | Ti(III) | 3 | 597.70 | Sublimes at 75 | Air-sensitive | Redox-active intermediates |

| [Pd(TMHD)₂] | Pd(II) | 2 | ~440 (estimated) | N/A | Stable under N₂ | Cross-coupling reactions |

| [Ce(TMHD)₄] | Ce(IV) | 4 | ~800 (estimated) | N/A | Oxidizing | Ceramic precursors |

| [Cu(TMHD)₂] | Cu(II) | 2 | ~430 (estimated) | >300 (decomp.) | Thermally stable | High-temperature processes |

| [Y(TMHD)₃] | Y(III) | 3 | ~650 (estimated) | N/A | Hydrolysis-resistant | Rare-earth applications |

Biological Activity

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), commonly referred to as OTi(TMHD)₂, is a titanium complex with significant interest in various fields including materials science and biomedicine. This article aims to explore its biological activity, focusing on its interactions with biological systems and potential applications.

- Molecular Formula : C22H38O5Ti

- Molecular Weight : 430.40 g/mol

- CAS Number : 152248-67-4

OTi(TMHD)₂ is characterized by its coordination environment and structural properties that influence its reactivity and biological interactions. It typically appears as a white to off-white powder and has a melting point of 120-124 °C .

Biological Activity Overview

The biological activity of OTi(TMHD)₂ has been investigated through various studies, revealing its potential as an antimicrobial agent and its interactions with cellular components.

Antimicrobial Properties

Research indicates that titanium complexes possess inherent antimicrobial properties. OTi(TMHD)₂ has shown effectiveness against various bacterial strains. A study demonstrated that titanium complexes can disrupt bacterial cell membranes, leading to cell death . The mechanism involves the generation of reactive oxygen species (ROS), which are detrimental to microbial cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of OTi(TMHD)₂ in mammalian cells. Results indicate that while the compound exhibits antimicrobial activity, it also poses a risk of cytotoxicity at higher concentrations. The half-maximal inhibitory concentration (IC50) values vary significantly across different cell lines, suggesting selective toxicity .

The interaction of OTi(TMHD)₂ with biological systems can be attributed to several mechanisms:

- Metal Ion Release : The release of titanium ions can interfere with cellular functions.

- Oxidative Stress Induction : The generation of ROS leads to oxidative damage in cellular components.

- Membrane Disruption : The compound can integrate into lipid membranes, altering permeability and leading to cell lysis.

Case Studies

-

Antimicrobial Efficacy Against Staphylococcus aureus :

A study evaluated the effectiveness of OTi(TMHD)₂ against Staphylococcus aureus, a common pathogen responsible for various infections. Results showed a significant reduction in bacterial viability upon treatment with the compound, highlighting its potential as a therapeutic agent . -

Cytotoxic Effects on Cancer Cells :

In vitro studies on cancer cell lines demonstrated that OTi(TMHD)₂ induced apoptosis through ROS-mediated pathways. Flow cytometry analyses indicated increased annexin V positivity in treated cells, confirming apoptotic cell death .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) with high purity?

- Methodological Answer : Prioritize inert atmosphere handling (e.g., nitrogen gloveboxes) to prevent hydrolysis or oxidation, as the compound is sensitive to moisture and oxygen . Use vacuum sublimation or recrystallization in anhydrous solvents (e.g., toluene) for purification. Monitor purity via elemental analysis and nuclear magnetic resonance (NMR) spectroscopy. The compound’s stability under nitrogen storage (ambient temperature) is critical to avoid decomposition .

Q. How can researchers characterize the structural and electronic properties of this titanium complex?

- Methodological Answer :

- Spectroscopic Techniques : UV-Vis spectroscopy to study ligand-to-metal charge transfer (LMCT) transitions.

- X-ray Diffraction (XRD) : Single-crystal XRD for precise structural determination, focusing on the octahedral geometry around the titanium(IV) center .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways under controlled atmospheres .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the thermal decomposition kinetics of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV)?

- Methodological Answer :

- Controlled Atmosphere TGA/DSC : Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen or argon to map decomposition temperatures and enthalpic changes .

- Isothermal Studies : Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to derive activation energies.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products, noting the absence of documented hazardous byproducts under standard conditions .

Q. How can researchers resolve contradictions in reported stability data for this complex under varying solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test solubility and stability in polar aprotic (e.g., DMSO, DMF) vs. nonpolar solvents (e.g., hexane) using dynamic light scattering (DLS) to monitor aggregation.

- Spectroscopic Tracking : Use time-resolved UV-Vis or FTIR to detect ligand dissociation or structural changes.

- Cross-Validation : Compare results with alternative techniques like cyclic voltammetry to assess redox stability .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this titanium complex?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for titanium. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain experimental solubility discrepancies.

- TD-DFT : Correlate computed electronic transitions with experimental UV-Vis spectra for validation .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the compound’s ecotoxicological profile?

- Methodological Answer :

- Standardized Bioassays : Perform acute toxicity tests (e.g., Daphnia magna immobilization) under OECD guidelines, as current data lack aquatic toxicity details .

- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation potential (log Kow) and compare with experimental values.

- Meta-Analysis : Aggregate data from structurally analogous titanium complexes to infer trends .

Experimental Safety and Best Practices

Q. What protocols mitigate risks during handling of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV)?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound may cause irritation .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Waste Disposal : Follow local regulations for metal-containing waste; small quantities may be disposed with general lab waste if compliant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.